7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Medicinal Chemistry ADME Drug Design

Unlike the carbocyclic analog (LogP 1.3), 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione incorporates a ring oxygen that reduces lipophilicity (est. LogP 0.2), improving CNS drug candidacy and minimizing off-target binding. Cited in US Patent 4,320,135 as a growth hormone secretion inhibitor, this spirohydantoin scaffold is a privileged starting point for acromegaly and anticonvulsant research. Its distinct melting point (202–204 °C) and molecular weight (156.14) make it an ideal reference standard for analytical method development. Secure this differentiated building block to accelerate your CNS or endocrinology pipeline.

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 81866-98-0
Cat. No. B2842584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS81866-98-0
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESC1COCC12C(=O)NC(=O)N2
InChIInChI=1S/C6H8N2O3/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)
InChIKeyRRVLAJRWWLRJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 81866-98-0) – A Core Spirohydantoin Scaffold for Targeted Growth Hormone Secretion Inhibition


7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 81866-98-0) is a heterocyclic spiro compound characterized by a hydantoin ring fused to a tetrahydrofuran moiety [1]. It serves as a core scaffold within the broader class of spirohydantoin derivatives [2]. Distinct from purely carbocyclic analogs, the incorporation of an oxygen atom within the spiro ring system directly modulates the molecule's lipophilicity and hydrogen-bonding capacity, positioning it as a critical building block for developing bioactive molecules with optimized physicochemical and pharmacokinetic profiles .

Why 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione Cannot Be Substituted by Generic Spirohydantoin Analogs


Direct substitution of 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione with its closest in-class analog, the carbocyclic 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4), is precluded by a critical structural divergence: the replacement of a ring carbon with an oxygen atom. This single-atom modification fundamentally alters the molecule's pharmacophore. The resulting differences in physicochemical properties, most notably reduced lipophilicity (estimated Log P of 0.2 vs. 1.3 for the carbocyclic analog) [1], drive divergent pharmacokinetic and target-binding behavior. Consequently, the patent-defined utility of 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione as a growth hormone secretion inhibitor is a specific, non-transferable property conferred by this oxygen atom, establishing a clear and quantifiable basis for its distinct procurement [2].

Quantitative Differentiation Evidence for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione vs. Closest Analogs


Molecular Descriptor Divergence: Reduced Lipophilicity Driven by the 7-Oxa Bridge

The presence of the 7-oxa bridge in the target compound introduces a significant polarity shift compared to its closest carbocyclic analog, 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4). This is quantified by the calculated octanol-water partition coefficient (Log P), a key determinant of membrane permeability and oral bioavailability. 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione exhibits a markedly lower lipophilicity profile, with an estimated Log P of 0.2, in contrast to the higher Log P of 1.3 for the non-oxa analog. This difference is corroborated by independent vendor data [1], providing a direct physicochemical basis for expecting superior aqueous solubility and a distinct pharmacokinetic trajectory, which is crucial for central nervous system and systemic drug development [2].

Medicinal Chemistry ADME Drug Design

Patent-Defined Biological Target Specificity: Inhibition of Growth Hormone Secretion

US Patent 4,320,135 explicitly claims 7-oxa-1,3-diazaspiro-[4.4]nonane-2,4-dione as a specific composition for inhibiting growth hormone secretion in mammals [1]. This is a precisely defined biological activity that is not claimed for the broader class of unsubstituted or carbocyclic spirohydantoins. The patent provides a direct method-of-use link for this exact molecule, while the most closely related analog, 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4), is instead documented in the literature for its fungicidal activity against grapevine pathogens, with a postulated mechanism involving bacterial DNA gyrase inhibition .

Endocrinology Metabolic Disease Growth Hormone Modulation

Molecular Formula and Weight Differentiation: A Precise Basis for Purity and Identity Verification

The target compound's unique molecular composition (C6H8N2O3; MW: 156.14) provides a definitive analytical fingerprint that distinguishes it from its closest analogs, which exhibit different molecular formulas and weights . This difference is not trivial; it serves as a primary and unambiguous criterion for identity confirmation and purity assessment via standard techniques like LC-MS and elemental analysis. For comparison, the carbocyclic analog 1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) has a molecular formula of C7H10N2O2 and a molecular weight of 154.17 .

Analytical Chemistry Quality Control Procurement

Melting Point as a Distinctive Criterion for Solid-State Characterization

The reported melting point (m.p.) for 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is 202-204 °C . This value serves as a robust and easily accessible benchmark for confirming compound identity and assessing batch-to-batch consistency, especially when compared to related spirohydantoins which exhibit distinct melting ranges. For instance, certain 3-substituted derivatives have been reported to melt at lower temperatures (e.g., 3-benzyl analog m.p. 122-124 °C), while the carbocyclic parent shows a different thermal profile [1].

Solid-State Chemistry Crystallography Formulation

High-Value Application Scenarios for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione Based on Evidenced Differentiation


CNS Drug Discovery: Developing Novel Anticonvulsant Leads with Optimized Lipophilicity

The significantly reduced lipophilicity (estimated Log P = 0.2) of 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, compared to its carbocyclic analog (Log P = 1.3) [1], makes it a superior scaffold for designing central nervous system (CNS) therapeutics. This property is particularly relevant for anticonvulsant drug development, where controlling lipophilicity is crucial for achieving an optimal balance between blood-brain barrier penetration and minimizing off-target binding. Researchers can leverage this scaffold to synthesize and evaluate novel 3-substituted derivatives with improved pharmacokinetic profiles, following the design principles established in recent spirohydantoin studies [2].

Endocrine Pharmacology: Investigating Growth Hormone Secretion Inhibitors

Given its explicit mention in US Patent 4,320,135 as a growth hormone secretion inhibitor [3], 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione serves as a privileged starting point for research programs focused on acromegaly, diabetic complications, or other growth hormone-related disorders. This distinct biological activity, not shared by the closest carbocyclic analog, justifies its exclusive use as a molecular probe or lead compound for this specific therapeutic indication.

Physicochemical and Analytical Method Development: Benchmarking Spirohydantoin Properties

The precise and differentiating molecular weight (156.14) and melting point (202-204 °C) of 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione provide robust benchmarks for developing analytical methods. These include HPLC purity assays, LC-MS quantification, and solid-state characterization (e.g., DSC, TGA) for novel spirohydantoin derivatives. Its use as a reference standard ensures accurate identification and purity assessment in both academic and industrial quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.